molecular formula C6H10N2O B12366352 5-Propyl-1,5-dihydroimidazol-2-one

5-Propyl-1,5-dihydroimidazol-2-one

Cat. No.: B12366352
M. Wt: 126.16 g/mol
InChI Key: NYSSTGCCLXOUMR-UHFFFAOYSA-N
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Description

5-Propyl-1,5-dihydroimidazol-2-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a propyl group attached to the nitrogen atom at the 5-position and a carbonyl group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,5-dihydroimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a propyl-substituted amine with a carbonyl compound, followed by cyclization to form the imidazole ring. The reaction conditions often involve the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-1,5-dihydroimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazoles .

Scientific Research Applications

5-Propyl-1,5-dihydroimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propyl-1,5-dihydroimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, it has been shown to interact with GABA receptors, leading to potential anticonvulsant effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    1,3-Diazole: A basic imidazole structure without the propyl group.

    1-Phenyl-1H-imidazole: An imidazole with a phenyl group at the 1-position.

    4,5-Dihydro-1H-imidazole: A reduced form of imidazole with hydrogenation at the 4 and 5 positions.

Uniqueness: 5-Propyl-1,5-dihydroimidazol-2-one is unique due to the presence of the propyl group, which imparts specific chemical and physical properties. This substitution can influence its reactivity, solubility, and biological activity, making it distinct from other imidazole derivatives .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-propyl-1,5-dihydroimidazol-2-one

InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-7-6(9)8-5/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

NYSSTGCCLXOUMR-UHFFFAOYSA-N

Canonical SMILES

CCCC1C=NC(=O)N1

Origin of Product

United States

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